4-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-one
Overview
Description
4-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a 2,3-dihydro-1,4-benzodioxin ring, a pyrazole ring, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the 2,3-dihydro-1,4-benzodioxin ring through the reaction of catechol with ethylene glycol under acidic conditions. This intermediate is then reacted with appropriate reagents to introduce the pyrazole and piperazine rings. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin ring and have similar chemical properties.
Pyrazole derivatives: Compounds with a pyrazole ring that exhibit similar reactivity and applications.
Piperazine derivatives: Molecules containing the piperazine ring, often used in medicinal chemistry.
Uniqueness
What sets 4-[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-one apart is its unique combination of these three rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-27-15-20(25(26-27)19-6-7-22-23(13-19)33-11-10-32-22)16-28-8-9-29(24(30)17-28)14-18-4-3-5-21(12-18)31-2/h3-7,12-13,15H,8-11,14,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVCLMXMOCGTMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=C(C=C2)OCCO3)CN4CCN(C(=O)C4)CC5=CC(=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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